1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide
Description
1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide is a pyrrole-derived heterocyclic compound characterized by a benzyl substituent at the 1-position, a cyano group at the 3-position, and a carboxamide moiety at the 2-position of the pyrrole ring. The carboxamide functionality is a common pharmacophore, often contributing to hydrogen-bonding interactions in biological targets .
Properties
CAS No. |
821004-36-8 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
1-benzyl-3-cyanopyrrole-2-carboxamide |
InChI |
InChI=1S/C13H11N3O/c14-8-11-6-7-16(12(11)13(15)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H2,15,17) |
InChI Key |
KRMZXDUZPJBDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2C(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide typically involves the reaction of benzylamine with cyanoacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyrrole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the substituents introduced .
Scientific Research Applications
1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate signal transduction pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Benzyl vs.
- Cyano vs. Methyl: The 3-cyano group in the target compound may increase electrophilicity at the pyrrole ring compared to the 2,5-dimethyl substituents in D-1, which could sterically hinder interactions .
- Core Heterocycle: The pyrrolopyridine analog (CAS 223376-47-4) features a fused bicyclic system, likely improving aromatic stacking interactions in biological systems compared to monocyclic pyrroles .
Physicochemical Properties
Table 2: Physical Property Comparison
Analysis :
- The high melting point of D-1 (199–200°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via carboxamide and benzodioxole groups).
- D-1’s 67% synthetic yield highlights feasible scalability, though the target compound’s cyano group could introduce synthetic challenges due to its reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
